Herbicidin A
Overview
Description
Herbicidin-A is an adenine nucleoside antibiotic originally isolated from the bacterium Streptomyces saganonensis. It exhibits herbicidal activity, particularly against dicotyledonous plants, and has been shown to prevent rice seed germination and protect young rice plants from bacterial leaf blight . Herbicidin-A is characterized by its complex tricyclic saccharide structure, which contributes to its unique biological activities .
Mechanism of Action
Target of Action
Herbicidin A is an adenosine-derived nucleoside antibiotic . It exhibits selective toxicity against dicotyledonous plants , and it also shows activity against bacterial diseases such as rice bacterial leaf blight, inhibits the proliferation of the human intestinal parasite Cryptosporidium parvum, and displays antialgal and antifungal activities .
Mode of Action
The mode of action and broader pharmacology of this compound have received little attention due to its restricted availability . It’s known that this compound interacts with its targets in a way that leads to selective toxicity against certain organisms .
Biochemical Pathways
This compound is derived from multiple Streptomyces strains . The core structure of this compound and its derivatives is a rare tricyclic structure formed by an 11-carbon sugar, also known as aureonuclemycin . This structure is considered an intermediate in the biosynthetic pathway of various Herbicidin derivatives .
The biosynthetic gene cluster for Herbicidin, known as “her”, was reported in Streptomyces sp. L-9-10 . The research revealed that the pyran ring (ring-C) and furan ring (ring-A) of the tricyclic skeleton of Herbicidin come from glucose and ribose, respectively . The carbon glycosylation reaction required to connect these two rings is thought to be catalyzed by the B12-dependent radical SAM enzyme Her6 .
Result of Action
The result of this compound’s action is the inhibition of certain biological processes in its targets, leading to its various biological activities. For example, it can inhibit the germination of plant seeds and exhibit herbicidal activity against dicotyledonous plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in submerged culture of Streptomyces scopuliridis M40 was successfully scaled up from a 5-L jar to a 500-L pilot vessel , indicating that the production environment can significantly impact the yield of this compound.
Biochemical Analysis
Biochemical Properties
Herbicidin A interacts with various enzymes, proteins, and other biomolecules. This structure is believed to be an intermediate in the biosynthesis pathway of various Herbicidin derivatives .
Cellular Effects
It is known that this compound has a broad range of biological activities, which suggests that it may influence cell function in various ways .
Molecular Mechanism
The molecular mechanism of this compound involves a non-typical carbon glycosylation step in the early stages of its biosynthesis . The enzymes Her4 and Her5 are believed to catalyze this carbon glycosylation
Temporal Effects in Laboratory Settings
It is known that this compound is a derivative of adenine, which suggests that it may have some stability and could potentially have long-term effects on cellular function .
Metabolic Pathways
It is known that the biosynthesis of this compound involves a non-typical carbon glycosylation step
Transport and Distribution
It is known that this compound is a derivative of adenine, which suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Given that this compound is a derivative of adenine, it is likely that it may be localized in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Herbicidin-A involves several key steps, including an atypical mechanism of C-glycosylation. The early stages of its biosynthesis are catalyzed by enzymes such as Her4, Her5, and Her6, which facilitate the formation of the tricyclic skeleton . The process involves C–C coupling reactions and the use of UDP/TDP-glucuronic acid as a glycosyl donor .
Industrial Production Methods
Industrial production of Herbicidin-A typically involves fermentation using Streptomyces species. Optimization of fermentation parameters, such as the carbon-to-nitrogen ratio, has been shown to significantly enhance the yield of Herbicidin-A . Scaling up from laboratory-scale to pilot-scale production has been successfully achieved, demonstrating the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Herbicidin-A undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Herbicidin-A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Herbicidin-A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Herbicidin-A is part of a family of nucleoside antibiotics that includes compounds like Herbicidin-B and Herbicidin-C. These compounds share similar tricyclic saccharide structures but differ in their specific functional groups and biological activities . Herbicidin-A is unique in its potent herbicidal activity and its ability to inhibit bacterial infections in plants .
List of Similar Compounds
- Herbicidin-B
- Herbicidin-C
- Aureonuclemycin
Herbicidin-A stands out due to its dual herbicidal and antibiotic properties, making it a valuable compound for both agricultural and medical applications.
Properties
IUPAC Name |
methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWKANMKNQBRPJ-MRAUHCMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317929 | |
Record name | Herbicidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55353-31-6 | |
Record name | Herbicidin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55353-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herbicidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Herbicidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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